3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
Description
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring substituted with a chlorine atom at the 4-position, a thiadiazole ring, and a propanamide group
Properties
Molecular Formula |
C17H19ClN4OS |
|---|---|
Molecular Weight |
362.9 g/mol |
IUPAC Name |
3-(4-chloroindol-1-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C17H19ClN4OS/c1-11(2)10-16-20-21-17(24-16)19-15(23)7-9-22-8-6-12-13(18)4-3-5-14(12)22/h3-6,8,11H,7,9-10H2,1-2H3,(H,19,21,23) |
InChI Key |
POVDPOMCHZPOHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=C2C=CC=C3Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multiple steps, starting with the preparation of the indole and thiadiazole intermediates. The indole ring can be synthesized through Fischer indole synthesis, while the thiadiazole ring can be prepared via cyclization reactions involving thiosemicarbazides and carboxylic acids . The final step involves coupling these intermediates under specific reaction conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of intermediates and the final coupling step, as well as the development of efficient purification methods such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The nitro group on the thiadiazole ring can be reduced to an amine.
Substitution: The chlorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino-thiadiazole derivatives.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The indole and thiadiazole rings are known to interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding, π-π stacking, and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chloro-1H-indol-1-yl)propan-1-amine hydrochloride
- 3-(4-chloro-1H-indol-3-yl)propanoic acid
- 2-(4-chloro-1H-indol-1-yl)acetamide
Uniqueness
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is unique due to the presence of both indole and thiadiazole rings, which confer distinct chemical and biological properties.
Biological Activity
3-(4-chloro-1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide, identified by its CAS number 1324072-04-9, is a compound of interest due to its potential biological activities. This article reviews its synthesis, structure-activity relationships (SAR), and biological activities, particularly focusing on anticancer, antimicrobial, and antioxidant properties.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C17H19ClN4OS |
| Molecular Weight | 362.9 g/mol |
| CAS Number | 1324072-04-9 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from indole derivatives and thiadiazole precursors. The introduction of the chlorinated indole moiety and the thiadiazole ring is crucial for enhancing biological activity.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications in the substituents on the indole and thiadiazole rings significantly influence the biological efficacy of the compound. For instance:
- Electron-withdrawing groups (like Cl) at specific positions on the aromatic rings enhance antimicrobial activity.
- Electron-donating groups can improve antioxidant and anticancer activities .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. A study highlighted that derivatives with halogen substitutions showed promising activity against MCF-7 breast cancer cells .
Key Findings:
- Compounds with para-substituted halogens exhibited IC50 values in the micromolar range.
- The presence of a thiadiazole moiety is linked to enhanced apoptosis in cancer cells.
Antimicrobial Activity
The compound has shown notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of chlorine at the para position has been associated with increased activity against bacterial strains such as E. coli and Staphylococcus aureus.
Table 1: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| Klebsiella pneumoniae | 64 µg/mL |
Antioxidant Activity
The antioxidant potential of this compound was evaluated using DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant activity, comparable to standard antioxidants like ascorbic acid.
Antioxidant Assay Results:
- DPPH Scavenging Activity: Approximately 50% at 100 µg/mL concentration.
Case Studies
Several studies have focused on compounds related to this structure:
- Thiadiazole Derivatives : A study found that thiadiazole derivatives showed significant anticancer and antimicrobial activities, suggesting a promising avenue for drug development .
- Oxadiazole/Thiadiazole Conjugates : These compounds were evaluated for their efficacy against Mycobacterium tuberculosis, demonstrating varying degrees of activity which could be enhanced by structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
